![molecular formula C12H14FNO5S B5611103 methyl 4-fluoro-3-(4-morpholinylsulfonyl)benzoate](/img/structure/B5611103.png)
methyl 4-fluoro-3-(4-morpholinylsulfonyl)benzoate
Description
Synthesis Analysis
The synthesis of compounds related to methyl 4-fluoro-3-(4-morpholinylsulfonyl)benzoate involves complex chemical reactions. For example, reactions of 1,3,5-tris(fluorosulfonyl)benzene with nucleophilic reagents have been explored, indicating the potential pathways for synthesizing related sulfonamide compounds through selective fluorine atom substitution (Kamoshenkova & Boiko, 2010). Furthermore, the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines presents a green, one-pot procedure highlighting a method that could be adapted for related compounds (Nematollahi & Esmaili, 2010).
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the behavior and reactivity of chemical compounds. X-ray crystallography, spectroscopic methods, and computational studies such as density functional theory (DFT) are commonly used. For instance, the crystal structure and DFT study of closely related compounds provide insights into their molecular geometry, stability, and intermolecular interactions (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of this compound and related compounds depends on their functional groups. For example, the sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline, an important intermediate, have shown promising antimicrobial activity, demonstrating the chemical versatility and potential biological significance of these compounds (Janakiramudu et al., 2017).
Physical Properties Analysis
The physical properties of chemical compounds, including melting point, solubility, and crystalline structure, are essential for their characterization and application. The crystal structure analyses often reveal the molecular conformation and packing in the solid state, which can significantly influence the physical properties. For compounds similar to this compound, studies have shown diverse molecular conformations and interactions within the crystal lattice (Choi et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the formation of derivatives, are fundamental for understanding the applications and handling of the compound. Investigations into the reactivity of fluorosulfonyl and morpholinylsulfonyl groups have provided valuable information on the synthesis and potential applications of related compounds (Kamoshenkova & Boiko, 2010); (Nematollahi & Esmaili, 2010).
properties
IUPAC Name |
methyl 4-fluoro-3-morpholin-4-ylsulfonylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO5S/c1-18-12(15)9-2-3-10(13)11(8-9)20(16,17)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWFMQPTEIBRFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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